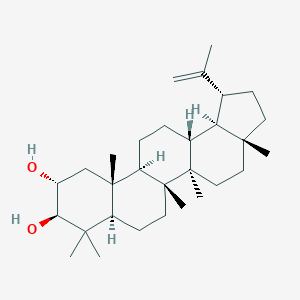

去乙酰尼姆宾烯

描述

Deacetylnimbinene is not directly mentioned in the provided papers. However, the concept of deacetylation is common to both, which involves the removal of acetyl groups from compounds. The first paper discusses a new method for N-deacetylation of chitosan, resulting in a polymer that is free of N-acetyl groups without a significant decrease in molecular weight . The second paper describes the development of a nanosuspension for deacety mycoepoxydiene (DM), a compound extracted from Phomopsis sp. A123, which is a potent anti-cancer agent . Both studies involve the modification of molecules to enhance their properties for specific applications.

Synthesis Analysis

The synthesis process for deacetylated compounds is highlighted in the first paper, where a novel method for N-deacetylation of chitosan is proposed . This method is significant as it maintains the molecular weight of the polymer, which is crucial for preserving its properties. In the second paper, although the synthesis of deacety mycoepoxydiene is not detailed, the formulation of DM into a nanosuspension using high-pressure homogenization is described . This process is essential for improving the solubility and dissolution characteristics of the poorly water-soluble weak acid.

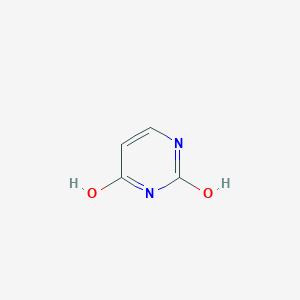

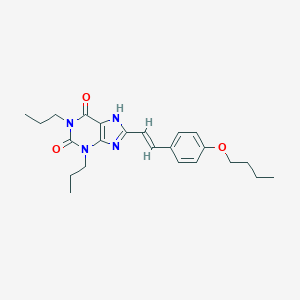

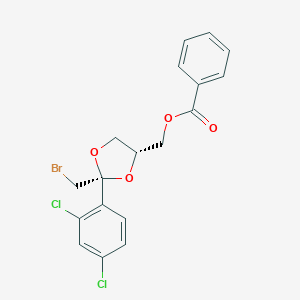

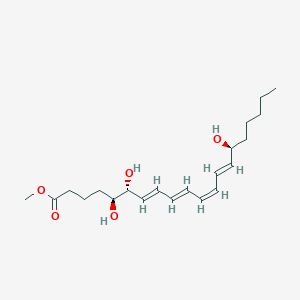

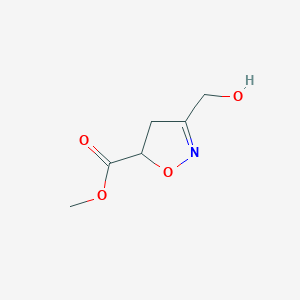

Molecular Structure Analysis

The molecular structure analysis is not explicitly detailed in the abstracts provided. However, the first paper implies that the structure of chitosan changes upon deacetylation, as the degree of acetylation is determined using infrared spectroscopy and conductimetry . The second paper suggests that the crystalline state of DM remains unchanged after the formulation into nanosuspension, as evidenced by various characterization techniques such as SEM, TEM, AFM, DSC, and XRD .

Chemical Reactions Analysis

The chemical reactions involved in the deacetylation process are not described in detail in the abstracts. However, it can be inferred that the deacetylation reaction in the first paper involves the removal of N-acetyl groups from chitosan . In the second paper, the preparation of a nanosuspension may involve reactions that stabilize the DM particles in the suspension, although the specific chemical reactions are not mentioned .

Physical and Chemical Properties Analysis

The physical and chemical properties of the deacetylated compounds are partially addressed in the papers. The first paper mentions that the deacetylated chitosan has a polydispersity index of less than 2, indicating a narrow molecular weight distribution, which is important for its chelating properties . The second paper provides a comprehensive analysis of the physical properties of the DM nanosuspension, including particle size, polydispersity index, and zeta potential. These properties are crucial for the solubility, dissolution, and cytotoxicity of the compound .

科学研究应用

组蛋白脱乙酰酶抑制剂在疾病治疗中的应用

抗炎特性:HDACi 具有抗炎特性,已在体外和动物模型中观察到。这包括减少细胞因子产生和抑制细胞因子受体后信号传导。此类特性使 HDACi 成为治疗慢性疾病、自身免疫性疾病和炎性疾病的潜在候选药物 (Dinarello, Fossati & Mascagni, 2011)。

神经退行性疾病:HDACi 在神经退行性疾病模型中显示出前景,表明在亨廷顿病、帕金森病和肯尼迪病等疾病中具有潜在应用 (Hahnen 等,2008)。

心血管疾病:HDAC 抑制剂已被发现对心脏衰竭的临床前模型有效,表明其在心脏疾病中的治疗潜力 (McKinsey, 2012)。

癌症治疗:HDACi 正在被研究其在治疗各种癌症中的疗效。它们调节基因表达和细胞信号传导事件,这些事件在癌症发展和肿瘤进展中至关重要 (Suraweera, O'Byrne & Richard, 2018)。

免疫和炎症性疾病:特定的 HDAC 酶调节先天性和适应性免疫途径,表明它们在免疫相关治疗应用中的潜力 (Shakespear 等,2011)。

中枢神经系统疾病:HDAC 在各种脑部疾病中发挥作用,抑制剂可以恢复这些疾病中的转录平衡、调节细胞骨架功能并增强蛋白质降解途径 (Kazantsev & Thompson, 2008)。

阿尔茨海默病:HDAC 抑制剂被认为在神经退行性和精神疾病(包括阿尔茨海默病)中充当神经保护剂,通过增强突触可塑性和记忆力 (Xu, Dai, Huang & Jiang, 2011)。

表观遗传疗法:HDACi 在神经退行性疾病的表观遗传疗法中的作用突出了它们在修饰疾病修饰基因和纠正组蛋白乙酰化稳态中的重要性 (Hahnen 等,2008)。

安全和危害

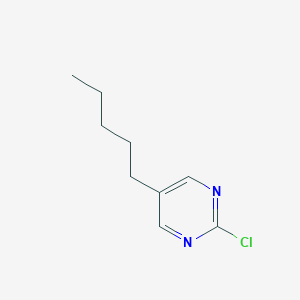

属性

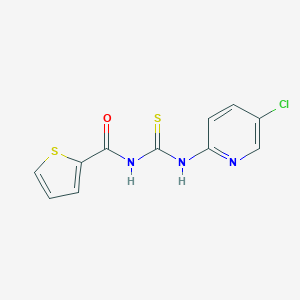

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3OS2/c12-7-3-4-9(13-6-7)14-11(17)15-10(16)8-2-1-5-18-8/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQNZQXREZQZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)